3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
Description
3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide is an organic compound that features a complex structure with both aromatic and heterocyclic elements
Properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-19-13-6-2-4-11(15(13)16)7-8-14(18)17-10-12-5-3-9-20-12/h2-6,9H,7-8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDUOCPJYLFRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CCC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and thiophene-2-carboxylic acid.
Formation of Intermediate: The first step involves the formation of an intermediate, often through a condensation reaction between 2-fluoro-3-methoxybenzaldehyde and thiophene-2-carboxylic acid in the presence of a suitable catalyst.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable amine, such as propanamide, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and catalyst concentration to ensure high yield and purity.
Purification: Industrial methods would include advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
